1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)urea

Description

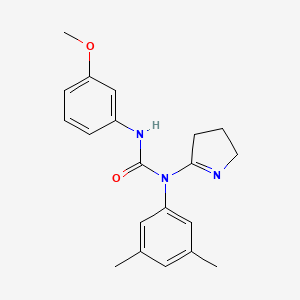

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)urea is a urea derivative with the molecular formula C20H23N3O2 and a molecular weight of 337.4 g/mol . Its structure features a 3,4-dihydro-2H-pyrrol-5-yl group, a 3,5-dimethylphenyl group, and a 3-methoxyphenyl group connected via a urea (-NC(=O)N-) backbone. The Smiles notation is COc1cccc(NC(=O)N(C2=NCCC2)c2cc(C)cc(C)c2)c1, highlighting the methoxy substituent on the phenyl ring and the partially saturated pyrrolidine ring . While its CAS number (915188-96-4) is documented, critical physicochemical properties such as melting point, solubility, and bioactivity remain unreported in available literature .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-10-15(2)12-17(11-14)23(19-8-5-9-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEWXDMMXOWFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.41 g/mol

The presence of the pyrrole ring and methoxyphenyl groups suggests potential interactions with various biological targets.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including multidrug-resistant organisms .

- Anticancer Potential : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways for cancer treatment .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity against viruses such as HIV and influenza. Their mechanisms typically involve inhibition of viral entry or replication within host cells .

Antimicrobial Studies

A study focusing on pyrrole derivatives reported that compounds structurally related to this compound displayed promising activity against Mycobacterium tuberculosis. The derivatives were found to bind effectively to the MmpL3 protein, a known target in tuberculosis therapy. The binding affinity and subsequent biological activity were assessed using computational models and in vitro assays, revealing submicromolar activity against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that similar compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced apoptotic signaling pathways .

Antiviral Activity

Research has indicated that certain derivatives exhibit inhibitory effects on viral replication. For example, compounds with a similar structure have shown IC50 values in the low micromolar range against HIV reverse transcriptase. This suggests potential as antiviral agents through inhibition of viral enzyme activity .

Case Studies

- Case Study on Antitubercular Activity : A series of experiments conducted on modified pyrrole derivatives highlighted their effectiveness against Mycobacterium tuberculosis H37Rv strain. The study utilized a combination of molecular docking studies and biological assays to confirm the binding interactions with MmpL3 .

- Case Study on Cancer Cell Lines : A comparative analysis was performed using various cancer cell lines treated with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant differences observed at concentrations above 10 µM .

Comparison with Similar Compounds

Key Observations :

Substituent Complexity: The target compound’s dihydro-pyrrol group is distinct from the cyanophenyl (6l) or thiazolyl-piperazine (9l, 11m) groups in analogues.

Methoxy Group Prevalence : The 3-methoxyphenyl moiety is shared with 6l and 9l, suggesting a common strategy to modulate electronic properties or solubility via electron-donating groups .

Molecular Weight Trends : The target compound (337.4 g/mol) is lighter than derivatives with extended heterocycles (e.g., 11m at 602.2 g/mol), reflecting its simpler substituents .

Pharmacological Implications

- Thiazolyl-piperazine derivatives (e.g., 9l, 11m) are often explored as kinase inhibitors due to urea’s hydrogen-bonding capacity .

- Cyanophenyl analogues (e.g., 6l) may target enzymes like carbonic anhydrases, leveraging the urea motif for active-site interactions .

The target compound’s 3,5-dimethylphenyl group could enhance hydrophobic interactions in binding pockets, while the dihydro-pyrrol ring might influence stereoelectronic properties distinct from fully aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.